Prolylasparagine
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Overview
Description
Prolylasparagine is a dipeptide composed of the amino acids proline and asparagine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Prolylasparagine can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Prolylasparagine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous solution.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Hydrolysis: Proline and asparagine.
Oxidation: Oxo derivatives of this compound.
Substitution: N-substituted this compound derivatives.
Scientific Research Applications
Prolylasparagine has several applications in scientific research:
Mechanism of Action
The mechanism of action of prolylasparagine involves its interaction with specific molecular targets and pathways. In biological systems, this compound can be hydrolyzed by peptidases to release proline and asparagine, which are then utilized in various metabolic pathways . The exact molecular targets and pathways depend on the specific context in which this compound is used.
Comparison with Similar Compounds
Prolylasparagine can be compared with other dipeptides such as:
Glycylglycine: Composed of two glycine molecules, it is simpler and less hydrophobic than this compound.
Alanylasparagine: Composed of alanine and asparagine, it has different steric and electronic properties compared to this compound.
Uniqueness: this compound is unique due to the presence of proline, which introduces a cyclic structure that can influence the overall conformation and reactivity of the dipeptide .
Properties
Molecular Formula |
C9H15N3O4 |
---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
4-amino-4-oxo-2-(pyrrolidine-2-carbonylamino)butanoic acid |
InChI |
InChI=1S/C9H15N3O4/c10-7(13)4-6(9(15)16)12-8(14)5-2-1-3-11-5/h5-6,11H,1-4H2,(H2,10,13)(H,12,14)(H,15,16) |
InChI Key |
JQOHKCDMINQZRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC(=O)N)C(=O)O |
physical_description |
Solid |
Origin of Product |
United States |
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